molecular formula C9H11ClF3N B13470045 Methyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride

Methyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride

Cat. No.: B13470045
M. Wt: 225.64 g/mol
InChI Key: CCFCMSUWBCLOHQ-UHFFFAOYSA-N
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Description

Methyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further bonded to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with methylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Methyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the development of pharmaceutical drugs.

    Industry: The compound is utilized in the production of agrochemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can interact with enzymes and receptors, modulating their functions.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-(trifluoromethyl)aniline
  • Methyl({[2-(trifluoromethoxy)phenyl]methyl})amine hydrochloride

Uniqueness

Methyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications compared to its analogs.

Properties

Molecular Formula

C9H11ClF3N

Molecular Weight

225.64 g/mol

IUPAC Name

N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C9H10F3N.ClH/c1-13-6-7-4-2-3-5-8(7)9(10,11)12;/h2-5,13H,6H2,1H3;1H

InChI Key

CCFCMSUWBCLOHQ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=CC=C1C(F)(F)F.Cl

Origin of Product

United States

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